3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, methoxy, and benzamide, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Chlorination: The dichloro groups are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of the benzothiazole derivative with 3,5-dichloro-2-methoxybenzoic acid in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptor Activity: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(1,1-dimethyl-prop-2-ynyl)benzamide
- 3,5-dichloro-N-(2,4-difluorophenyl)benzamide
- 3,5-dichloro-N-(4-methoxyphenyl)benzamide
Uniqueness
3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H9Cl2FN2O2S |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
3,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H9Cl2FN2O2S/c1-22-13-9(4-7(16)5-10(13)17)14(21)20-15-19-11-3-2-8(18)6-12(11)23-15/h2-6H,1H3,(H,19,20,21) |
InChI Key |
UNIYENPRBRONJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.